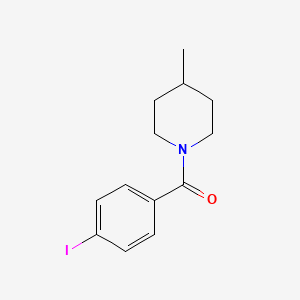
1-(4-iodobenzoyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMP and is a piperidine derivative that is used in the synthesis of various other compounds. IBMP has been studied extensively for its mechanism of action, physiological effects, and potential applications in drug development.
Mécanisme D'action
The mechanism of action of IBMP involves its inhibition of acetylcholinesterase. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, leading to improved cognitive function. IBMP has also been found to have a neuroprotective effect, which further adds to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
IBMP has been found to have significant effects on the central nervous system. It has been shown to improve cognitive function, enhance memory, and have neuroprotective effects. IBMP has also been found to have anti-inflammatory effects, which may contribute to its potential in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IBMP is its potency as an acetylcholinesterase inhibitor. This makes it a potential candidate for the treatment of cognitive disorders. However, IBMP also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on IBMP. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory disorders. Additionally, further studies are needed to explore the potential of IBMP in the synthesis of other compounds and its potential applications in other fields.
Conclusion:
In conclusion, 1-(4-iodobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, physiological effects, and potential applications in drug development have been extensively studied. Future research on IBMP may lead to the development of new therapies for various disorders and the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of IBMP involves the reaction of 4-iodobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure IBMP. This synthesis method has been optimized for high yield and purity and has been used in various studies.
Applications De Recherche Scientifique
IBMP has been extensively studied for its potential applications in drug development. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the degradation of acetylcholine. This makes IBMP a potential candidate for the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
IUPAC Name |
(4-iodophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKLNAIJKYZRRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5882620.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)

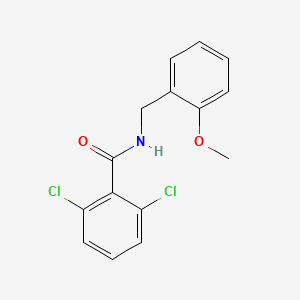
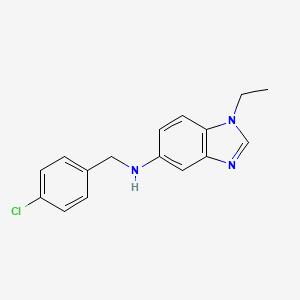
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
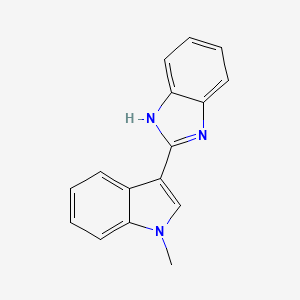
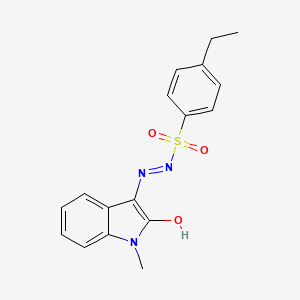
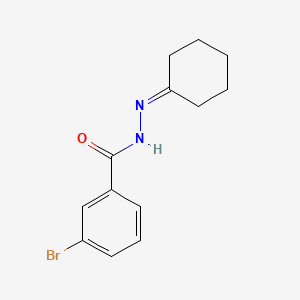
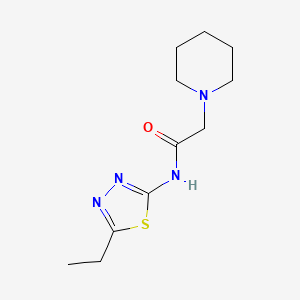
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)